
2,5-Dimethyl-3-fluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-fluorobenzyl alcohol: is an organic compound with the molecular formula C9H11FO It features a benzene ring substituted with two methyl groups at the 2 and 5 positions, a fluorine atom at the 3 position, and a hydroxyl group attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-fluorobenzyl alcohol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2,5-dimethyl-3-fluorobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with formaldehyde to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 2,5-dimethyl-3-fluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 2,5-Dimethyl-3-fluorobenzaldehyde or 2,5-Dimethyl-3-fluorobenzoic acid.
Reduction: 2,5-Dimethyl-3-fluorotoluene.
Substitution: 2,5-Dimethyl-3-fluorobenzyl chloride or bromide.
Scientific Research Applications
2,5-Dimethyl-3-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-fluorobenzyl alcohol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzyl alcohol: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.
2,5-Dimethyl-4-fluorobenzyl alcohol:
Uniqueness
2,5-Dimethyl-3-fluorobenzyl alcohol is unique due to the specific positioning of its substituents, which can influence its chemical behavior and potential applications. The combination of methyl and fluorine substituents can enhance its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(3-fluoro-2,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3 |
InChI Key |
CRAMPAAYHYYDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
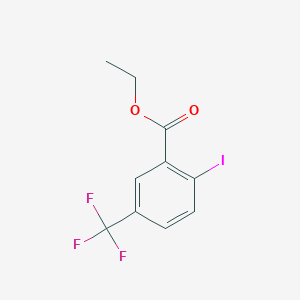
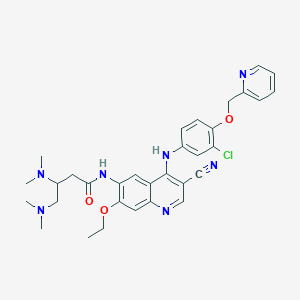
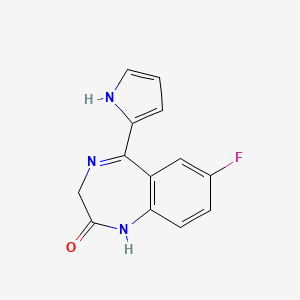
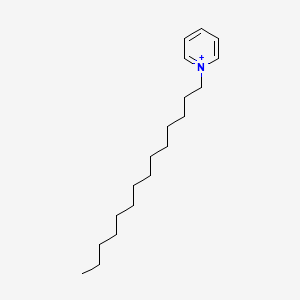
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
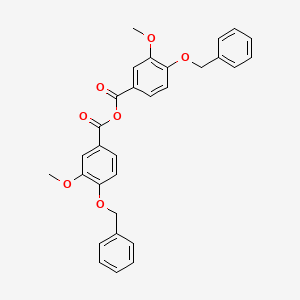
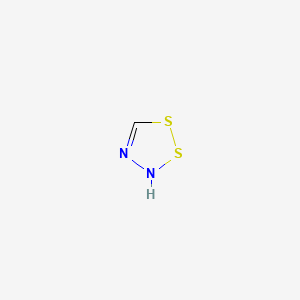


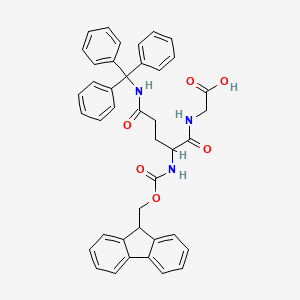
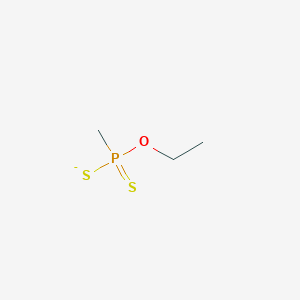
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
